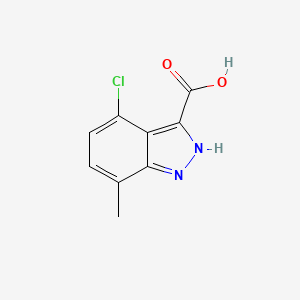

4-Chloro-7-methyl-1H-indazole-3-carboxylic acid

CAS No.: 1000340-69-1

Cat. No.: VC8186957

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000340-69-1 |

|---|---|

| Molecular Formula | C9H7ClN2O2 |

| Molecular Weight | 210.62 g/mol |

| IUPAC Name | 4-chloro-7-methyl-2H-indazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H7ClN2O2/c1-4-2-3-5(10)6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |

| Standard InChI Key | MXVUGWUWTUHGPV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C2=C(NN=C12)C(=O)O)Cl |

| Canonical SMILES | CC1=CC=C(C2=C(NN=C12)C(=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The indazole core of 4-chloro-7-methyl-1H-indazole-3-carboxylic acid consists of a fused benzene and pyrazole ring system. Substitutions at the 4-position (chlorine), 7-position (methyl), and 3-position (carboxylic acid) confer unique reactivity and solubility characteristics. The carboxylic acid group enhances polarity, making the compound soluble in polar solvents like water and ethanol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 210.62 g/mol | |

| Boiling Point | 475.0 \pm 40.0 \, ^\circ\text{C} | |

| Density | ||

| pKa |

The compound’s InChI key (MXVUGWUWTUHGPV-UHFFFAOYSA-N) and SMILES notation (O=C(O)C1=NNC2=C1C(Cl)=CC=C2C) provide unambiguous identifiers for its stereochemistry and functional group arrangement .

Future Research Directions

Further studies should prioritize:

-

Synthetic Optimization: Developing high-yield, low-cost production methods.

-

Biological Screening: Evaluating affinity for targets like COX-2 or EGFR kinases.

-

Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume